![molecular formula C11H15FN2O3S B2694129 7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide CAS No. 2034460-89-2](/img/structure/B2694129.png)

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

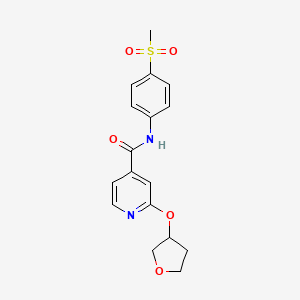

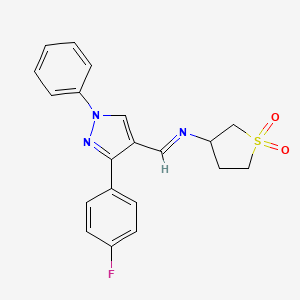

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide, also known as F-OBX, is a sulfonamide compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organocatalytic Asymmetric Reactions

Bing Li, Ye Lin, and D. Du (2019) developed an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, yielding chiral tetrasubstituted C‒F stereocenters. This methodology accommodated a wide range of substrates with excellent diastereo- and enantioselectivities, proposing a feasible mechanism for these reactions (Bing Li, Ye Lin, & D. Du, 2019).

Synthesis of Fluoro Substituted Sulphonamide Benzothiazoles

V. Jagtap, E. Jaychandran, G. Sreenivasa, and B. Sathe (2010) synthesized novel compounds including 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one for antimicrobial screening. These compounds showcased significant biodynamic properties, hinting at their potential as potent biodynamic agents (V. Jagtap et al., 2010).

Sulfonamides and Carbamates of 3-fluoro-4-morpholinoaniline

D. B. Janakiramudu and colleagues (2017) explored the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds displayed promising antimicrobial activity, with certain derivatives exhibiting potent antifungal effects in vitro. Molecular docking studies further confirmed their potential as antimicrobial agents (D. B. Janakiramudu et al., 2017).

Antibacterial Activity of Sulfone Derivatives

Li Shi and colleagues (2015) reported on sulfone derivatives containing 1,3,4-oxadiazole moieties that demonstrated significant antibacterial activities against rice bacterial leaf blight. One particular compound, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, showed exceptional effectiveness, surpassing commercial agents in reducing rice bacterial leaf blight. This study also suggested that such compounds could enhance plant resistance against bacterial diseases (Li Shi et al., 2015).

Novel Fused Oxazapolycyclic Skeleton

Petr P. Petrovskii and colleagues (2017) achieved the synthesis of a novel oxazapolyheterocycle, dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, via intramolecular cyclization. This unique compound, featuring a nonplanar structure with six fused rings, exhibited strong blue emission in dichloromethane, indicating potential applications in material science (Petr P. Petrovskii et al., 2017).

properties

IUPAC Name |

7-fluoro-N,N-dimethyl-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O3S/c1-13(2)18(15,16)14-5-6-17-11-4-3-10(12)7-9(11)8-14/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVJTZKLYXZRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCOC2=C(C1)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)

![2-{3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2694053.png)

![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methylbenzamide](/img/structure/B2694057.png)

![2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694062.png)

![Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2694064.png)

![2-[Carbonofluoridoyl(methyl)amino]acetic acid](/img/structure/B2694067.png)